Pregnenolone succinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone succinate is synthesized by esterification of pregnenolone with succinic anhydride. The reaction typically involves the use of a base such as pyridine or triethylamine to catalyze the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone succinate undergoes various chemical reactions, including:
Oxidation: Conversion to pregnenolone sulfate via oxidation.
Reduction: Reduction to pregnenolone.
Substitution: Esterification reactions to form other esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as succinic anhydride or acetic anhydride.
Major Products Formed:
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various esters of pregnenolone.
Scientific Research Applications
Pregnenolone succinate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroids and steroid analogues.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and skin disorders.
Industry: Used in the formulation of topical creams and ointments for dermatological applications .
Mechanism of Action
Pregnenolone succinate exerts its effects through multiple mechanisms:
Glucocorticoid Activity: Acts as a glucocorticoid, reducing inflammation and immune responses.
Neurosteroid Activity: Modulates ion channels and neurotransmitter receptors, including the GABA A receptor and NMDA receptor.
Progesterone Analogue: Forms a progesterone analogue via dehydrogenation, influencing hormonal pathways.
Comparison with Similar Compounds
Pregnenolone Acetate: Another ester of pregnenolone with similar anti-inflammatory properties.
Prebediolone Acetate: A 21-acetate ester of 21-hydroxypregnenolone with similar applications
Uniqueness: Pregnenolone succinate is unique due to its dual role as a glucocorticoid and neurosteroid. Its ability to modulate both the GABA A receptor and NMDA receptor sets it apart from other similar compounds .
Properties
CAS No. |
4598-67-8 |
---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1 |
InChI Key |
OZZAYJQNMKMUSD-DMISRAGPSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |
Key on ui other cas no. |
4598-67-8 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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